

# RR-SRC qPCR Technical Support Center

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## Compound of Interest

Compound Name: RR-SRC

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Welcome to the technical support center for the **RR-SRC** qPCR system. This guide is designed to help you troubleshoot common issues, particularly the problem of no amplification in your experiments.

## Frequently Asked Questions (FAQs) & Troubleshooting

### Q1: Why am I seeing no amplification signal in any of my wells (including positive controls)?

A: A complete lack of amplification across the entire plate, including positive controls, typically points to a fundamental issue with the reaction setup, reagents, or the instrument itself.<sup>[1]</sup>

Follow this troubleshooting workflow to diagnose the problem.

```
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```
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```
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```

```
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check_reagents -> reagent_issue [label="Errors found"]; reagent_issue -> solve_reagent; check_reagents -> check_instrument [label="Reagents OK"];

check_instrument -> instrument_issue [label="Errors found"]; instrument_issue -> solve_instrument; }
```

**Figure 1.** Troubleshooting workflow for total qPCR failure.

#### Troubleshooting Steps:

- **Verify Run Protocol:** Double-check that the thermal cycling conditions (temperatures and times) and plate setup are correctly entered into the instrument's software.<sup>[2]</sup><sup>[3]</sup> Ensure the correct fluorescence detection channel for your probe is selected.<sup>[3]</sup>
- **Check Reagent Handling:** Confirm that all reagents, especially the master mix, were completely thawed and properly mixed before use.<sup>[4]</sup> Check the expiration dates on all components.<sup>[4]</sup>

- Use Fresh Reagents: If possible, repeat the experiment using a new aliquot of master mix and freshly diluted primers/probes to rule out degradation or contamination.[1][4]
- Instrument Check: Ensure the instrument did not encounter an error or power interruption during the run.[3]

## Q2: My positive control works, but my experimental samples show no amplification. What is the problem?

A: This scenario strongly suggests an issue with your template nucleic acid (DNA/cDNA). The problem could be insufficient template, poor template quality, or the presence of PCR inhibitors in your sample.[1][5]

### Troubleshooting Steps:

- Assess Template Quality and Quantity: The quality of the extracted nucleic acid is critical.[6] Use spectrophotometry (e.g., NanoDrop) to measure the concentration and purity of your DNA/RNA.

Metric	Optimal Ratio (Pure Nucleic Acid)	Indication of Contamination if Ratio is Low
A260/A280	~1.8 for DNA; ~2.0 for RNA	Protein contamination
A260/A230	> 2.0	Phenol, salts, or other organic contaminants

- Check for PCR Inhibitors: Substances carried over from the sample matrix or nucleic acid extraction process can inhibit the polymerase enzyme.[7][8]
  - Dilute the Template: A simple way to check for inhibitors is to run a serial dilution of your template (e.g., 1:10, 1:100). If amplification appears in the diluted samples, inhibitors were likely present in the concentrated sample and have been diluted to a non-inhibitory level. [9][10]
  - Perform a Spike-in Control: Add a small, known amount of your template into a background of a clean positive control reaction. If the Cq value is delayed or amplification

is absent compared to the positive control alone, it confirms the presence of inhibitors.<sup>[11]</sup> (See protocol below).

- **Verify Template Integrity:** For RT-qPCR, ensure your RNA is not degraded. If possible, check RNA integrity using a method like gel electrophoresis or a Bioanalyzer. For DNA, ensure it is not sheared into very small fragments.

```
digraph "Sample_vs_Control_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="7.6,7.6!"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10]; start [label="Start Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pos_control [label="Positive Control Amplifies?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; exp_sample [label="Experimental Sample Amplifies?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reagent_issue [label="Problem is likely with\nReagents or Instrument.\n(See Q1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sample_issue [label="Problem is likely with\nSample Template.\n- Quality\n- Quantity\n- Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Experiment Successful", fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> pos_control; pos_control -> reagent_issue [label="No"]; pos_control -> exp_sample [label="Yes"]; exp_sample -> sample_issue [label="No"]; exp_sample -> success [label="Yes"]; }
```

**Figure 2.** Logic diagram for diagnosing amplification issues.

### Q3: Could my primers or probes be the cause of the amplification failure?

A: Yes, issues with primers and probes are a common cause of qPCR failure. Problems can include poor design, degradation, or incorrect concentrations.<sup>[1][12]</sup>

Troubleshooting Steps:

- **Verify Design:** Ensure primers and probes are designed according to established qPCR guidelines (e.g., appropriate  $T_m$ , GC content, amplicon length, and avoidance of secondary structures).
- **Check Storage and Handling:** Primers and probes are sensitive to degradation. Store them at the recommended temperature (typically  $-20^{\circ}\text{C}$  or  $-80^{\circ}\text{C}$ ), protected from light (for fluorescent probes), and minimize freeze-thaw cycles.
- **Optimize Concentrations:** The concentration of primers and probes may need to be optimized for your specific assay.<sup>[13]</sup> If concentrations are too low, you may not see amplification. If they are too high, you might see non-specific amplification or inhibition.

Reagent	Typical Starting Concentration	Optimization Range
Primers	300 - 500 nM	100 - 900 nM <sup>[14]</sup> <sup>[15]</sup>
Probe	250 nM <sup>[14]</sup> <sup>[16]</sup>	50 - 500 nM <sup>[16]</sup>

- **Test Primer Performance:** You can test the primers in a standard PCR reaction and run the product on an agarose gel. The presence of a single band of the correct size indicates the primers are capable of amplifying the target.

## Experimental Protocols

### Protocol 1: Setting up a Positive Control Reaction

A positive control is essential to verify that the master mix, primers, probe, and instrument are all functioning correctly.<sup>[17]</sup>

**Objective:** To confirm the integrity of the assay components.

**Methodology:**

- **Prepare the Reaction Mix:** In a sterile, nuclease-free tube, prepare a master mix for the number of reactions required plus 10% extra volume. For a single 20  $\mu\text{L}$  reaction:
  - 10  $\mu\text{L}$  of 2x **RR-SRC** Master Mix

- 1  $\mu\text{L}$  of 20x Primer/Probe Mix
- 4  $\mu\text{L}$  of Nuclease-Free Water
- Add Template: Aliquot 15  $\mu\text{L}$  of the reaction mix into a qPCR tube or well.
- Add Positive Control Template: Add 5  $\mu\text{L}$  of a known positive control template (e.g., a plasmid containing the target sequence or a previously verified positive sample) at a concentration known to amplify well (e.g.,  $10^4$  copies/ $\mu\text{L}$ ).
- Add Negative Controls: Prepare a No Template Control (NTC) by adding 5  $\mu\text{L}$  of nuclease-free water instead of template. This control is crucial for detecting contamination.[18][19]
- Seal and Centrifuge: Seal the plate or tubes securely. Briefly centrifuge to collect the contents at the bottom.
- Run qPCR: Place the reactions in the thermal cycler and run the standard **RR-SRC** cycling protocol.

Step	Temperature	Time	Cycles
Polymerase Activation	95°C	2 minutes	1
Denaturation	95°C	15 seconds	40
Annealing/Extension	60°C	60 seconds	

Expected Outcome: The positive control should show a clear amplification curve, while the NTC should show no amplification.

## Protocol 2: Performing a Spike-in Control to Test for Inhibition

This protocol helps determine if your experimental sample contains substances that inhibit the qPCR reaction.[11]

Objective: To detect PCR inhibitors in a purified nucleic acid sample.

### Methodology:

- Prepare Three Reaction Types:
  - Reaction A (Positive Control): Standard positive control reaction (as described above).
  - Reaction B (Experimental Sample): A standard reaction using 5  $\mu\text{L}$  of your experimental template.
  - Reaction C (Spike-in): A reaction where the template is a mix of the positive control and your experimental sample.
- Set up Reactions:
  - For Reaction C, add 2.5  $\mu\text{L}$  of the positive control template and 2.5  $\mu\text{L}$  of your experimental template to the 15  $\mu\text{L}$  reaction mix.
- Run qPCR: Run all three reaction types on the same plate using the standard cycling protocol.
- Analyze Results:
  - Compare the Cq value of Reaction C (Spike-in) to Reaction A (Positive Control).
  - No Inhibition: The Cq values of Reaction A and Reaction C should be very similar.
  - Inhibition Present: The Cq value of Reaction C will be significantly delayed (higher Cq) or absent compared to Reaction A. This indicates that components in your experimental sample are inhibiting the reaction.[7]

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